molecular formula C7H4ClFN2 B11915470 5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1352394-48-9

5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11915470
CAS No.: 1352394-48-9
M. Wt: 170.57 g/mol
InChI Key: GOEXLWOVPVWFNU-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of pyrrolo[2,3-b]pyridine derivatives. For instance, starting with 3-fluoropyridine, a series of reactions involving chlorination and cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions such as temperature, solvent, and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., lithium aluminum hydride for reduction), and various catalysts to facilitate cyclization reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved depend on the biological context and the particular target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .

Properties

CAS No.

1352394-48-9

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)

InChI Key

GOEXLWOVPVWFNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)F)Cl

Origin of Product

United States

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